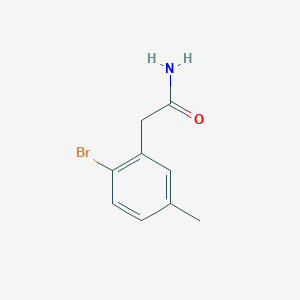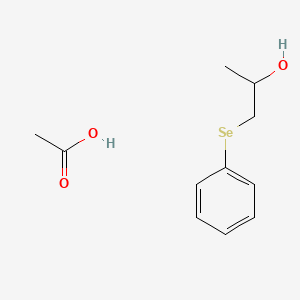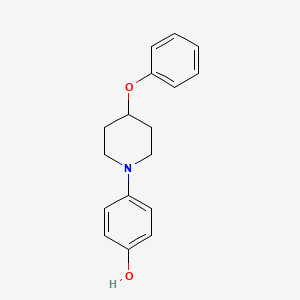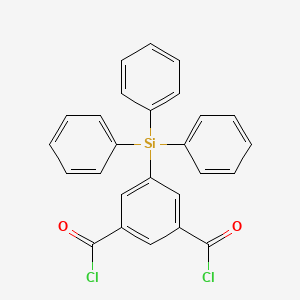
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride is a chemical compound that features a benzene ring substituted with a triphenylsilyl group and two carbonyl chloride groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride or oxalyl chloride dropwise to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent and excess reagents under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its ability to form various derivatives.
Catalysis: Used as a precursor for catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride involves the reactivity of its carbonyl chloride groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The triphenylsilyl group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarbonyl dichloride: Lacks the triphenylsilyl group and has different reactivity and applications.
5-(Trimethylsilyl)benzene-1,3-dicarbonyl dichloride: Contains a trimethylsilyl group instead of a triphenylsilyl group, leading to different steric and electronic properties.
5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid: The precursor to the dichloride compound, with different reactivity due to the presence of carboxylic acid groups instead of carbonyl chloride groups.
Uniqueness
The presence of the triphenylsilyl group in 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride imparts unique steric and electronic properties that differentiate it from other similar compounds. This makes it a valuable compound for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
143020-71-7 |
|---|---|
Formule moléculaire |
C26H18Cl2O2Si |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
5-triphenylsilylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C26H18Cl2O2Si/c27-25(29)19-16-20(26(28)30)18-24(17-19)31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H |
Clé InChI |
XIAOYLVERFSELT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


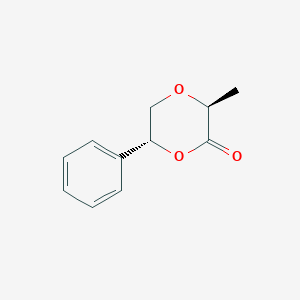
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)

![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
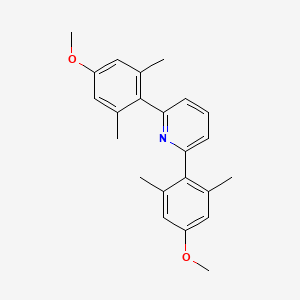


![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
